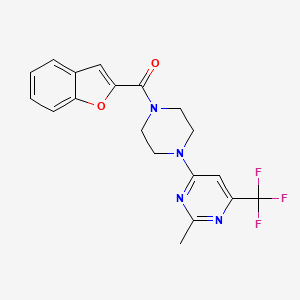

Benzofuran-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.

BenchChem offers high-quality Benzofuran-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

Novel compounds derived from visnaginone and khellinone, related to the structural class of interest, demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-1/COX-2, showcasing potential as cyclooxygenase inhibitors with notable COX-2 selectivity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

A study on nonaqueous capillary electrophoresis for imatinib mesylate and related substances developed a method promising for the quality control of pharmaceutical compounds, indicating the relevance of analytical techniques in assessing the purity and quality of related chemical entities (Lei Ye et al., 2012).

The regioselective synthesis and theoretical calculations of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer highlighted the potential of these compounds in drug development, supported by DFT, MM2, and MMFF94 studies to predict the regioselectivity of applied reaction protocols (S. Sanad et al., 2021).

Antimicrobial and Antitumor Activities

New pyridine derivatives, including structures akin to the query compound, were synthesized and showed variable antimicrobial activity. These findings support the role of such compounds in the development of new antimicrobial agents (N. Patel et al., 2011).

Synthesis of benzofuran barbitone and benzofuran thiobarbitone derivatives revealed compounds with significant antimicrobial and antioxidant activities. This suggests the potential of benzofuran derivatives in developing agents with dual antimicrobial and antioxidant properties (R. Kenchappa et al., 2013).

Mechanism of Action

Target of Action

Benzofuran-2-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex compound that interacts with several targets. The primary targets of this compound are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets, leading to changes in the cell signaling pathways. They bind with high affinity to multiple receptors, which can lead to the development of new useful derivatives .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with ERK2 and FGFR2. These pathways are involved in cell proliferation, differentiation, and survival. Disruption of these pathways by the compound can lead to inhibition of cell growth, particularly in cancer cells .

Result of Action

The compound’s interaction with its targets and the subsequent disruption of biochemical pathways can lead to significant cell growth inhibitory effects. For example, some substituted benzofurans have shown dramatic anticancer activities . The compound’s action results in molecular and cellular effects that can inhibit the growth of various types of cancer cells .

properties

IUPAC Name |

1-benzofuran-2-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O2/c1-12-23-16(19(20,21)22)11-17(24-12)25-6-8-26(9-7-25)18(27)15-10-13-4-2-3-5-14(13)28-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEDXWWUEZHOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2956329.png)

![2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2956333.png)

![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)

![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)

![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)